2-(Prop-2-yn-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-yn-1-yl)quinoline is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-2-yn-1-yl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Prop-2-yn-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
2-(Prop-2-yn-1-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, catalysts, and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)quinoline involves its interaction with various molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways. These ROS can induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the prop-2-yn-1-yl group.
Quinoxaline: Another nitrogen-containing heterocyclic compound with a similar ring structure.
Quinolin-8-amine: A derivative with an amino group at the 8-position of the quinoline ring.
Uniqueness: 2-(Prop-2-yn-1-yl)quinoline is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This structural modification can enhance its potential as a therapeutic agent and its utility in various industrial applications .
Properties
Molecular Formula |
C12H9N |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-prop-2-ynylquinoline |
InChI |
InChI=1S/C12H9N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h1,3-4,6-9H,5H2 |
InChI Key |
XISJNNRMMHJARF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.